molecular formula C10H12ClNO3 B5122096 3-chloro-4,5-dimethoxy-N-methylbenzamide

3-chloro-4,5-dimethoxy-N-methylbenzamide

Cat. No. B5122096
M. Wt: 229.66 g/mol
InChI Key: QOLCLTGTGJRHGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Chloro-4,5-dimethoxy-N-methylbenzamide often involves acylation reactions and specific modifications to the benzamide backbone. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide demonstrates the use of acylation reactions, highlighting the methods that could be adapted for synthesizing 3-Chloro-4,5-dimethoxy-N-methylbenzamide. This compound was prepared through the reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Such synthesis methods are pivotal for generating compounds with specific substitutions on the benzamide scaffold for further studies.

Molecular Structure Analysis

The molecular structure and intermolecular interactions of similar compounds are crucial for understanding their chemical behavior and potential applications. The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, for instance, was determined using X-ray diffraction and DFT calculations, offering insights into the influence of intermolecular interactions on molecular geometry. This analysis revealed minor effects on bond lengths and angles but significant impacts on dihedral angles and aromatic ring conformations (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity of benzamide derivatives under various conditions can provide insights into the chemical reactions and properties of 3-Chloro-4,5-dimethoxy-N-methylbenzamide. Studies on compounds like 3,5-dinitrobenzamide show the formation of adducts with different molecules, characterized by X-ray diffraction methods, highlighting the potential reactivity and interaction capabilities of benzamide derivatives (Prakashareddy & Pedireddi, 2004).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystal structure, are fundamental for their application in various fields. The crystal structure and physical properties analyses, such as those performed on m-methylbenzamide, provide valuable data on the molecular arrangements and stability of these compounds (OriiSeiki et al., 1963).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are crucial for understanding the behavior of 3-Chloro-4,5-dimethoxy-N-methylbenzamide. Studies on similar benzamide derivatives offer insights into their chemical stability, reactivity, and interactions with biological targets, providing a foundation for predicting the behavior of 3-Chloro-4,5-dimethoxy-N-methylbenzamide in various environments (Thakral et al., 2020).

properties

IUPAC Name

3-chloro-4,5-dimethoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-12-10(13)6-4-7(11)9(15-3)8(5-6)14-2/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLCLTGTGJRHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4,5-dimethoxy-N-methylbenzamide

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